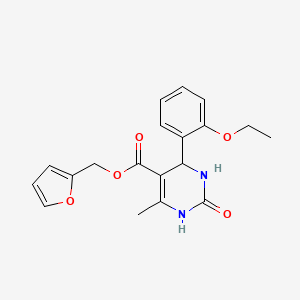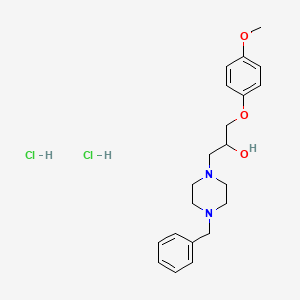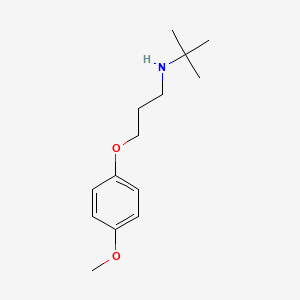![molecular formula C20H18BrN3O4 B5067031 methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5067031.png)
methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors like methyl N-(benzyloxycarbonyl)glycinate, leading to complex heterocyclic systems. These reactions employ techniques such as catalytic transfer hydrogenation for selective removal of protective groups, enabling the synthesis of diverse substituted molecules (Toplak, Svete, Stanovnik, & Grdadolnik, 1999).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic methods such as FT-IR, NMR, ESI-MS, and X-ray diffraction. For instance, the molecular structure of closely related compounds, including their optimized structures in both gas phase and aqueous solutions, has been detailed through experimental and theoretical approaches (Karrouchi et al., 2020).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, forming complex heterocyclic systems. These reactions are significant for the synthesis of novel molecules with potential biological activity. The versatility in chemical reactivity stems from the functional groups present in the molecule, allowing for the preparation of polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. For example, the crystal structure of similar molecules reveals intermolecular and intramolecular hydrogen bonding interactions, providing insights into their stability and reactivity patterns (Fun, Suwunwong, & Chantrapromma, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different chemical conditions, and potential for undergoing specific chemical transformations, are essential for exploring the compound's applications. Studies on related compounds have explored their reactivity patterns, offering a basis for predicting the behavior of "methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate" in chemical syntheses (Stanovnik, Bratušek, Rečnik, Svete, & Golič, 2002).
Wirkmechanismus
Mode of Action
It’s possible that the bromine and dimethylamino groups play a role in its interactions with biological targets
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it might interact with proteins or enzymes that recognize or process similar structures .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. These factors are crucial for understanding the compound’s pharmacokinetics and optimizing its potential therapeutic use .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature might affect the compound’s structure and, consequently, its activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(4Z)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4/c1-23(2)17-9-4-12(11-16(17)21)10-15-18(25)22-24(19(15)26)14-7-5-13(6-8-14)20(27)28-3/h4-11H,1-3H3,(H,22,25)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPBWQPNQFXNSW-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxopyrazolidin-1-yl}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-isoxazolylbenzamide](/img/structure/B5066953.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066964.png)
![1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5066968.png)



![2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5066983.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5066993.png)
![2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5066997.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5067000.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5067010.png)

![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5067022.png)
![4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5067025.png)